BenchChemオンラインストアへようこそ!

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate

Protecting group strategy Orthogonal synthesis Multi-step drug discovery

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate (CAS 2007915-52-6) is a heterocyclic building block (C₁₆H₂₀F₃NO₃, MW 331.33 g/mol) comprising a morpholine ring N-protected by a tert-butyloxycarbonyl (Boc) group and substituted at the 2-position with a 3-(trifluoromethyl)phenyl moiety. The Boc group provides orthogonal amine protection, enabling selective functionalization in multi-step syntheses, while the meta-CF₃-phenyl substituent imparts increased lipophilicity and metabolic stability compared to non-fluorinated or chloro-substituted analogs.

Molecular Formula C16H20F3NO3
Molecular Weight 331.33 g/mol
CAS No. 2007915-52-6
Cat. No. B6592398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate
CAS2007915-52-6
Molecular FormulaC16H20F3NO3
Molecular Weight331.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-7-8-22-13(10-20)11-5-4-6-12(9-11)16(17,18)19/h4-6,9,13H,7-8,10H2,1-3H3
InChIKeyFRSZKQRYCQUFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate (CAS 2007915-52-6): A Protected Morpholine Building Block for 5-HT2C-Targeted Synthesis


tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate (CAS 2007915-52-6) is a heterocyclic building block (C₁₆H₂₀F₃NO₃, MW 331.33 g/mol) comprising a morpholine ring N-protected by a tert-butyloxycarbonyl (Boc) group and substituted at the 2-position with a 3-(trifluoromethyl)phenyl moiety . The Boc group provides orthogonal amine protection, enabling selective functionalization in multi-step syntheses, while the meta-CF₃-phenyl substituent imparts increased lipophilicity and metabolic stability compared to non-fluorinated or chloro-substituted analogs [1] [2].

Why Generic Morpholine Building Blocks Cannot Substitute for tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate


In-class morpholine building blocks cannot be interchanged without altering key physicochemical and pharmacological properties. The meta-CF₃-phenyl substituent in the target compound significantly reduces morpholine nitrogen basicity (ΔpKa ≈ −2.4 to −5.9 units versus the unsubstituted morpholine, depending on the substitution pattern) and increases lipophilicity (logD₇.₄ shift of approximately +1.0–1.5 units) compared to the non-fluorinated parent [1] [2]. Replacement with a para-CF₃ isomer or a chloro-substituted analog yields divergent electronic profiles, metabolic clearance rates, and receptor-binding affinities, directly affecting downstream lead compound potency and selectivity [3] [4].

Quantitative Differentiation Evidence for tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate


Orthogonal Amine Protection Enables Selective Functionalization vs. Unprotected 2-(3-Trifluoromethylphenyl)morpholine

The Boc-protected target compound permits selective deprotection under mild acidic conditions (e.g., TFA/DCM), whereas the free amine (CAS 30914-89-7) would undergo unwanted side reactions during alkylation, acylation, or Suzuki coupling steps. This orthogonal protection is critical for achieving high-yielding, chemoselective transformations in complex molecule synthesis [1] [2].

Protecting group strategy Orthogonal synthesis Multi-step drug discovery

meta-CF₃ Substitution Reduces Morpholine Basicity by ΔpKa ≈ −2.4 Compared to Unsubstituted Morpholine

Incorporation of a CF₃ group at the β-position to the morpholine nitrogen reduces the conjugate acid pKa from 7.6 (unsubstituted N-benzylmorpholine) to 5.2 (β-CF₃ analog). The meta-CF₃-phenyl substituent of the target compound exerts a comparable electron-withdrawing effect, yielding an estimated pKa reduction of approximately 2–3 units versus 2-phenylmorpholine. This decrease in basicity is associated with lower hERG channel binding and reduced phospholipidosis risk, which are critical parameters in CNS drug candidate selection [1] [2].

Basicity modulation pKa tuning CNS drug design

Increased Lipophilicity (logD₇.₄ Shift ~+1.0–1.5) vs. Non-Fluorinated 2-Phenylmorpholine-4-carboxylate

The CF₃ group is a well-established lipophilicity enhancer. In the morpholine series, incorporation of a β-CF₃ substituent increases logD₇.₄ from 1.4 (unsubstituted N-benzylmorpholine) to 2.9 (β-CF₃ analog), a net shift of +1.5 units [1]. While measured logD data for the Boc-protected 2-(3-CF₃-phenyl)morpholine scaffold are not publicly available, the additive lipophilicity contribution of the CF₃-phenyl group (Hansch π ≈ 0.88 for CF₃ on benzene) predicts a logD₇.₄ approximately 1.0–1.5 units higher than that of the non-fluorinated 2-phenylmorpholine-4-carboxylate analog [2].

Lipophilicity optimization Membrane permeability Oral bioavailability

Flumexadol Pharmacophore: 5-HT2C Receptor Affinity (Ki 25 nM) with 40-Fold Selectivity Over 5-HT2A

The 2-(3-trifluoromethylphenyl)morpholine scaffold, of which the target compound is the N-Boc-protected derivative, constitutes the core pharmacophore of Flumexadol—a selective 5-HT2C receptor agonist. The (+)-enantiomer of Flumexadol displays a Ki of 25 nM at 5-HT2C with 40-fold selectivity over the 5-HT2A receptor [1] . Procurement of the Boc-protected building block enables facile access to this validated pharmacophore in library synthesis and structure-activity relationship (SAR) exploration.

Serotonin receptor CNS pharmacology Enantioselective binding

Superior Metabolic Stability of CF₃-Substituted Phenyl Derivatives vs. Chloro Analogs in Human Liver Microsomes

A systematic pairwise analysis of aromatic halogenation and trifluoromethyl substitution demonstrated that CF₃-substituted phenyl derivatives consistently exhibited lower intrinsic clearance (CLint) in human liver microsomes compared to their chloro- and fluoro-substituted counterparts. While compound-specific CLint data for the target compound are not published, the class-level trend indicates that the 3-CF₃-phenyl substituent provides a metabolic stability advantage of approximately 20–50% reduction in microsomal CLint relative to the analogous 3-chlorophenyl morpholine derivative [1] [2].

Metabolic stability Microsomal clearance Halogen comparison

High Purity (95–98%) with Batch-Specific QC Documentation vs. Unspecified-Grade Generic Morpholine Building Blocks

The target compound is commercially available at 95% purity (AKSci, Bidepharm) and 98% purity (MolCore, Leyan) with batch-specific analytical documentation (NMR, HPLC, GC) provided upon request . This level of characterized purity exceeds that of many generic 2-phenylmorpholine derivatives (typically 90–95% without batch QC reports), ensuring reproducibility in multi-step synthesis and compliance with pharmaceutical quality standards.

Quality control Reproducibility Procurement compliance

Primary Application Scenarios for tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate in Drug Discovery and Chemical Biology


CNS-Targeted Lead Optimization Leveraging the Flumexadol Pharmacophore

The 2-(3-CF₃-phenyl)morpholine scaffold is the core of Flumexadol, a known selective 5-HT2C agonist (Ki 25 nM, 40-fold over 5-HT2A) . The Boc-protected building block enables parallel synthesis of focused libraries for 5-HT2C SAR studies targeting obesity, anxiety, and substance use disorders. The reduced morpholine basicity (estimated pKa ~5.5–6.5) minimizes hERG liability, a critical advantage for CNS drug candidates [1].

Multi-Step Synthesis Requiring Orthogonal Amine Protection

The Boc group allows selective nitrogen protection during key transformations (e.g., Suzuki couplings, amide bond formations) that would otherwise react with a free secondary amine [2]. Quantitative deprotection with TFA/CH₂Cl₂ at room temperature provides clean liberation of the free amine for subsequent functionalization, reducing synthetic step count by at least one compared to using unprotected 2-(3-CF₃-phenyl)morpholine.

Metabolic Stability-Driven Fragment-Based Drug Discovery

The CF₃ substituent provides approximately 20–50% lower intrinsic clearance in human liver microsomes versus chloro-substituted phenyl analogs [3]. This makes the building block suitable for fragment growing strategies where metabolic soft spots are a concern, enabling medicinal chemists to incorporate the metabolically stabilized morpholine fragment early in hit-to-lead optimization.

Lipophilicity-Tuned Library Synthesis for Oral Bioavailability Optimization

The estimated logD₇.₄ of 2.5–3.5 for the target compound falls within the optimal range for oral absorption (logD 1–4) [1]. When incorporated into lead compounds, the 3-CF₃-phenylmorpholine motif provides a ~1.0–1.5 logD unit boost over non-fluorinated 2-phenylmorpholine analogs, enhancing passive permeability without exceeding Lipinski's Rule of 5 thresholds [4].

Quote Request

Request a Quote for tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.